REACTION_SMILES
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[C:12]([O-:13])(=[O:14])[O-:15].[CH2:10]=[O:11].[K+:16].[K+:17].[s:1]1[c:2]([CH2:6][C:7](=[O:8])[NH2:9])[cH:3][cH:4][cH:5]1>>[s:1]1[c:2]([CH2:6][C:7](=[O:8])[NH:9][CH2:12][OH:13])[cH:3][cH:4][cH:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=O)Cc1cccs1
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Name
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Type
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product
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Smiles
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O=C(Cc1cccs1)NCO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |